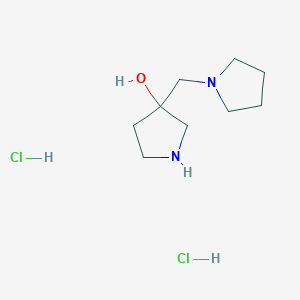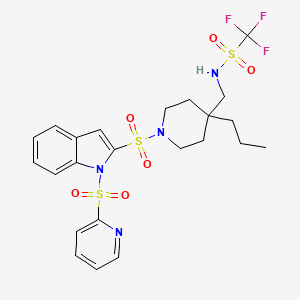
CB2R-IN-1
Vue d'ensemble
Description
CB2R-IN-1 is a potent cannabinoid CB2 receptor inverse agonist . The cannabinoid receptor type 2 (CB2R) is a G protein-coupled receptor (GPCR) that is considered a promising therapeutic target in inflammation-related disorders .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a formula of C23H27F3N4O6S3 and a molecular weight of 608.67 . It’s part of the GPCR family, which includes the cannabinoid receptors type 1 and 2 (CB1/2R) .
Chemical Reactions Analysis
This compound is a potent cannabinoid CB2 receptor ligand with excellent selectivity over the CB1 receptor . It’s known that CB2R activation is a general and robust principle to attenuate inflammation and associated tissue injury .
Physical And Chemical Properties Analysis
This compound is a small molecule with a molecular weight of 608.67 and a formula of C23H27F3N4O6S3 . More detailed physical and chemical properties are not available in the search results.
Applications De Recherche Scientifique
Troubles neuropsychiatriques
CB2R-IN-1: s'est avéré prometteur dans le traitement de divers troubles neuropsychiatriques. L'activation des récepteurs CB2 (CB2R) peut potentiellement moduler la communication neuro-immunitaire, ce qui est crucial dans des conditions telles que l'anxiété, la dépression, la schizophrénie et la dépendance . L'effet non psychoactif du this compound en fait un candidat intéressant pour la validation clinique dans le traitement des troubles du système nerveux central sans les effets secondaires généralement associés aux substances psychoactives .
Troubles neurodégénératifs
Dans le domaine des maladies neurodégénératives, le this compound a été identifié comme un agent thérapeutique potentiel. Il peut jouer un rôle dans la réduction de la pathologie basée sur l'agrégation de protéines et l'atténuation de l'inflammation, qui sont des facteurs clés dans des maladies telles qu'Alzheimer et Parkinson . La régulation à la hausse du CB2R dans les échantillons de cerveau de patients atteints de ces troubles suggère que le this compound pourrait être bénéfique pour gérer et potentiellement inverser certains des déficits cognitifs et de mémoire associés à la neurodégénérescence .
Conditions inflammatoires
This compound présente des propriétés anti-inflammatoires significatives. Il a été observé qu'il régulait l'activation des cellules microgliales et des astrocytes, qui sont impliquées dans les processus inflammatoires dans le cerveau. Cette régulation peut conduire à la suppression des cytokines pro-inflammatoires et promouvoir l'élimination des marqueurs inflammatoires, offrant ainsi une stratégie thérapeutique pour des conditions telles que la maladie de Parkinson .
Immunomodulation
Les propriétés immunomodulatrices du this compound sont remarquables. En influençant les récepteurs CB2, qui sont principalement situés sur les cellules immunitaires, le this compound peut moduler les réponses immunitaires, ce qui pourrait en faire un outil précieux dans le traitement des maladies où le système immunitaire joue un rôle critique .
Effets antioxydants
This compound a également des effets antioxydants, qui sont essentiels pour protéger les cellules du stress oxydatif, une condition qui peut conduire à des maladies chroniques et au vieillissement. La capacité du this compound à exercer des activités antioxydantes médiées par le CB2R le positionne comme un candidat pour lutter contre les dommages oxydatifs dans diverses conditions pathologiques .
Potentiel thérapeutique dans diverses pathologies
Enfin, le potentiel thérapeutique du this compound couvre un large éventail de pathologies. Il a été impliqué dans le traitement des maladies cardiovasculaires, gastro-intestinales, hépatiques, rénales, pulmonaires et même du cancer. Son rôle dans la modulation de la pathogenèse des maladies par le CB2R en fait une cible prometteuse pour le développement futur de médicaments .
Mécanisme D'action
Target of Action
CB2R-IN-1 primarily targets the Cannabinoid Receptor 2 (CB2R), a G protein-coupled receptor . This receptor is primarily expressed in the immune system under normal conditions, but its expression can be robustly induced in various disease states . The CB2R is notably expressed in most leukocyte types, including eosinophils, neutrophils, monocytes, B and T lymphocytes .
Mode of Action
this compound interacts with its primary target, the CB2R, to exert its effects. Activation of CB2R has been shown to result in β-endorphin release from keratinocytes, which then acts on primary afferent neurons to inhibit nociception . The activation of CB2R can also regulate the functions of human leukocytes .
Biochemical Pathways
this compound’s interaction with CB2R affects several biochemical pathways. For instance, CB2R activation can yield vasodilation via vanilloid TRPV1 channels . Additionally, CB2R activation controls intracellular autophagy and may regulate secretion of extracellular vesicles from adipocytes that participate in recycling of lipid droplets .
Result of Action
The activation of CB2R by this compound can have several molecular and cellular effects. For instance, it can mitigate NLRP3-mediated neuroinflammation . It can also inhibit the binding of fork head box g1 to the autophagy molecule microtubule-associated protein 1 light chain 3 beta, increase astrocytic autophagy levels, and facilitate NLRP3 degradation through the autophagy–lysosome pathway .
Action Environment
Environmental factors can influence the action of this compound. For example, stressors can interact with CB2R function to increase the risk of depression-like behaviors . Furthermore, the activation of CB2R can be influenced by the presence of other receptors such as the cannabinoid 1 receptor (CB1R), peroxisome proliferator-activated receptor gamma (PPARγ), and 5-Hydroxytryptamine receptor 4 (5-HT4R) .
Safety and Hazards
Propriétés
IUPAC Name |
1,1,1-trifluoro-N-[[4-propyl-1-(1-pyridin-2-ylsulfonylindol-2-yl)sulfonylpiperidin-4-yl]methyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N4O6S3/c1-2-10-22(17-28-39(35,36)23(24,25)26)11-14-29(15-12-22)38(33,34)21-16-18-7-3-4-8-19(18)30(21)37(31,32)20-9-5-6-13-27-20/h3-9,13,16,28H,2,10-12,14-15,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSFQIHOYMIPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=N4)CNS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q2: Considering the study highlighting CB2R's role in modulating microglia polarization [], how could this knowledge be applied to investigate the potential of CB2R-IN-1 in neuroinflammatory diseases?
A2: The study [] demonstrated that activating CB2R promoted the shift of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype in a chronic pain model. This suggests that CB2R agonists like this compound could potentially be investigated for their ability to modulate microglia activity and dampen neuroinflammation, which is a key feature of many neurological diseases. Investigating the effects of this compound on microglia polarization in relevant disease models could offer valuable insights into its therapeutic potential for neuroinflammatory conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1487425.png)
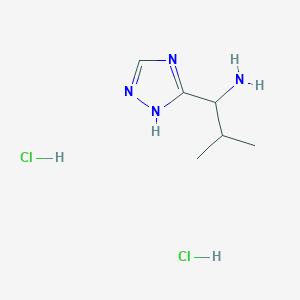
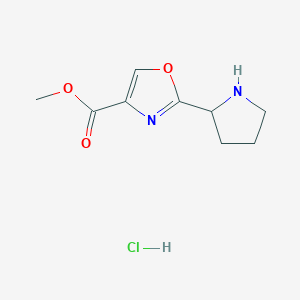
![4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B1487432.png)
![N-[3-(10H-Phenothiazin-10-yl)propyl]guanidine hydrochloride](/img/structure/B1487433.png)

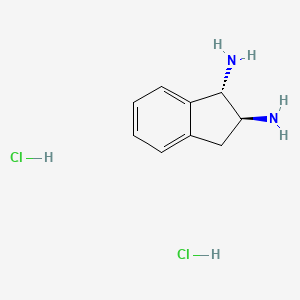
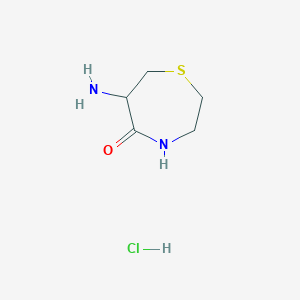
![N,N-Diethyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1487440.png)
![[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol](/img/structure/B1487441.png)
![2-Ethyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1487442.png)
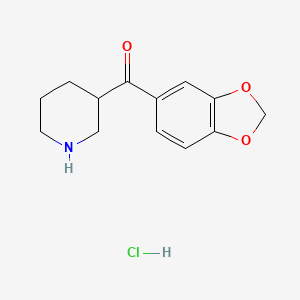
![tert-Butyl 3-[(benzylamino)methyl]-3-(hydroxymethyl)-1-piperidinecarboxylate](/img/structure/B1487444.png)
